molecular formula C16H12N2O2 B15065731 Phenyl quinolin-8-ylcarbamate CAS No. 83848-82-2

Phenyl quinolin-8-ylcarbamate

Cat. No.: B15065731
CAS No.: 83848-82-2
M. Wt: 264.28 g/mol
InChI Key: KARNVYCWFHHIFO-UHFFFAOYSA-N
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Description

Phenyl quinolin-8-ylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring. This compound is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl quinolin-8-ylcarbamate typically involves the reaction of quinoline derivatives with phenyl isocyanate. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Catalysts and green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Phenyl quinolin-8-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

Phenyl quinolin-8-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antimalarial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of phenyl quinolin-8-ylcarbamate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Phenyl quinolin-8-ylcarbamate can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline structure but different functional groups.

    Quinoline N-oxide: An oxidized form of quinoline with distinct reactivity and applications.

    Quinazoline: A related heterocyclic compound with a nitrogen atom at a different position in the ring system.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .

Biological Activity

Phenyl quinolin-8-ylcarbamate, also known as quinolin-8-yl phenylcarbamate, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a quinoline ring linked to a phenylcarbamate group. Its molecular formula is C16_{16}H14_{14}N2_{2}O, with a molecular weight of approximately 278.30 g/mol. The synthesis typically involves the reaction of 2-methylquinoline with phenyl isocyanate under optimized conditions to enhance yield and purity. Various synthetic methods, including continuous flow reactors and green chemistry principles, are employed to improve efficiency and sustainability in production.

Biological Properties

This compound exhibits significant biological activities attributed to the quinoline moiety, which is known for its pharmacological potential. Key activities include:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
  • Anticancer Properties : Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, related compounds have shown cytotoxic effects against MCF-7 breast cancer cells .
  • Enzyme Inhibition : The compound's mechanism of action involves binding to specific enzymes or receptors, inhibiting their activity and altering cellular functions. Notably, it has been investigated for its potential to inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), which plays a crucial role in cholesterol metabolism .

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound and its derivatives:

  • In Vitro Studies : A series of derivatives were synthesized and tested for their ability to inhibit PCSK9/LDLR protein-protein interactions. Compounds showed IC50_{50} values indicating potent activity .
  • Antimicrobial Evaluation : Research demonstrated that certain derivatives exhibited significant antimicrobial effects against multiple pathogenic strains, reinforcing the compound's potential as an antibiotic agent .
  • Cytotoxicity Assays : Investigations into the cytotoxicity of related quinoline compounds revealed promising results against various cancer cell lines, suggesting that this compound may share similar properties .

Comparative Analysis of Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals varying biological activities:

Compound NameStructure FeaturesNotable Activities
Quinolin-8-yl N-methylcarbamateQuinoline ring with methyl carbamateAntimicrobial properties
5-Chloroquinolin-8-yl phenylcarbamateChlorine substitution on the quinoline ringEnhanced anticancer activity
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamateTrifluoromethyl group enhancing lipophilicityPotential fluorescent probe

This table illustrates how modifications in the structure can lead to enhanced or altered biological activities, emphasizing the importance of structure-activity relationships in drug design.

Properties

CAS No.

83848-82-2

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

phenyl N-quinolin-8-ylcarbamate

InChI

InChI=1S/C16H12N2O2/c19-16(20-13-8-2-1-3-9-13)18-14-10-4-6-12-7-5-11-17-15(12)14/h1-11H,(H,18,19)

InChI Key

KARNVYCWFHHIFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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